molecular formula C11H18N4O B1476118 1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one CAS No. 2097982-40-4

1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one

Cat. No.: B1476118
CAS No.: 2097982-40-4
M. Wt: 222.29 g/mol
InChI Key: PJQGNVXUMMMTLM-UHFFFAOYSA-N
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Description

1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound 1-(3-Azidoazetidin-1-yl)-3-cyclopentylpropan-1-one is involved in various synthesis processes and biological evaluations. For instance, compounds with azetidinone and thiazolidinone moieties linked to the indole nucleus have been synthesized and characterized for their potential in exhibiting antimicrobial, antimycobacterial, antioxidant, and cytotoxic activities. These compounds were evaluated for their efficacy in inhibiting bacterial and fungal growth, showcasing the chemical's role in developing new therapeutic agents (Saundane & Walmik, 2013).

Antifungal and Antiparasitic Activity

Another study highlights the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from azidopropan-2-ol derivatives, demonstrating significant antifungal activity against Candida species. These compounds, showing low toxicity, suggest the utility of the azidoazetidin-1-yl moiety in designing antifungal agents with high selectivity and potency (Zambrano-Huerta et al., 2019).

Anti-inflammatory and Analgesic Applications

Research into β-aminonaphthalenes derivatives, incorporating azetidinyl-thiazol moieties, indicates potent anti-inflammatory and analgesic activities. These compounds, being less ulcerogenic than standard treatments, offer insights into designing new medications for inflammation and pain relief with reduced side effects (Bansal et al., 2000).

Antileishmanial Agents

The synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones, evaluated for antileishmanial activity, showcases the compound's application in treating Leishmania infections. The transformation of methyleneamines to azetidin-2-ones resulted in improved anti-parasitic activity, highlighting the potential for developing effective antileishmanial drugs (Singh et al., 2012).

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-3-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-14-13-10-7-15(8-10)11(16)6-5-9-3-1-2-4-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQGNVXUMMMTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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